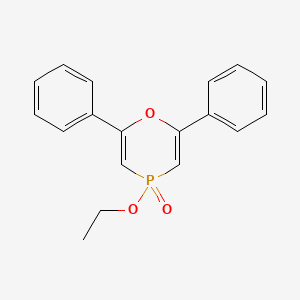
4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one is a chemical compound that belongs to the class of oxaphosphinins These compounds are characterized by a phosphorus atom bonded to an oxygen atom within a heterocyclic ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2,6-diphenyl-4H-1,4-oxaphosphinin-4-one with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the ethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the compound to phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one involves its interaction with molecular targets and pathways within biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and context.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one: Similar structure but with a hydroxy group instead of an ethoxy group.
2,6-Diphenyl-4H-thiopyran-4-one: Contains a sulfur atom in place of the phosphorus atom.
Uniqueness
4-Ethoxy-2,6-diphenyl-4H-1,4lambda~5~-oxaphosphinin-4-one is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
61183-55-9 |
|---|---|
Molecular Formula |
C18H17O3P |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
4-ethoxy-2,6-diphenyl-1,4λ5-oxaphosphinine 4-oxide |
InChI |
InChI=1S/C18H17O3P/c1-2-20-22(19)13-17(15-9-5-3-6-10-15)21-18(14-22)16-11-7-4-8-12-16/h3-14H,2H2,1H3 |
InChI Key |
YWSKIKIBZVIOLP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)C=C(OC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















